Alkoxy Chain Length Differentiates Lipophilicity and Steric Bulk Among N-Tosyl-4-alkoxy-2-aza-BCH Analogs
The isopropoxy substituent (C3 branched) at the 4-position of 2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane provides a distinct lipophilicity and steric profile relative to the ethoxy (C2 linear, CAS 2763760-33-2) and methoxy (C1, CAS 2763750-02-1) analogs. Based on the established trend in the 2-aza-BCH class where replacement of ortho-benzene with bicyclo[2.1.1]hexane reduces calculated lipophilicity (cLogP) by 0.7–1.2 units across five bioactive compounds [1], the incremental carbon count of isopropoxy is predicted to partially offset this reduction relative to shorter alkoxy chains, yielding a more balanced lipophilicity profile. No direct head-to-head cLogP measurements among the three alkoxy analogs have been published. The isopropoxy group also introduces greater steric hindrance near the bridgehead, which may influence diastereoselectivity in subsequent synthetic transformations .
| Evidence Dimension | Alkoxy substituent carbon count and branching |
|---|---|
| Target Compound Data | Isopropoxy (C3, branched; –OCH(CH3)2); MW 295.4 g/mol |
| Comparator Or Baseline | Ethoxy analog: C2 linear (–OCH2CH3), MW 281.37 g/mol, CAS 2763760-33-2; Methoxy analog: C1 (–OCH3), MW 267.35 g/mol, CAS 2763750-02-1 |
| Quantified Difference | Target has 1 additional carbon vs. ethoxy analog and 2 additional carbons vs. methoxy analog; branching introduces qualitatively greater steric bulk near the bicyclic core |
| Conditions | Structural comparison based on molecular formula and CAS registry data |
Why This Matters
The isopropoxy group provides a unique balance of lipophilicity and steric bulk not achievable with linear ethoxy or smaller methoxy analogs, making it the preferred choice when intermediate cLogP and increased steric shielding at the 4-position are desired for target binding or metabolic stability optimization.
- [1] Denisenko, A.; Garbuz, P.; Makovetska, Y.; Shablykin, O.; Lesyk, D.; Al-Maali, G.; Korzh, R.; Sadkova, I.V.; Mykhailiuk, P.K. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chem. Sci. 2023, 14, 14092–14099. View Source
